(tetrahydro-2H-pyran-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
The compound “(tetrahydro-2H-pyran-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” features a methanone core bridging two heterocyclic moieties: a tetrahydro-2H-pyran-4-yl group and a 7-(o-tolyl)-substituted 1,4-thiazepane ring. The tetrahydro-2H-pyran (a six-membered oxygen-containing ring) contributes to conformational stability, while the 1,4-thiazepane (a seven-membered ring with sulfur and nitrogen atoms) introduces steric and electronic complexity. The o-tolyl (ortho-methylphenyl) substituent on the thiazepane likely influences steric hindrance and π-π interactions.
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-14-4-2-3-5-16(14)17-6-9-19(10-13-22-17)18(20)15-7-11-21-12-8-15/h2-5,15,17H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVMUNFBENZJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- Name : (tetrahydro-2H-pyran-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Molecular Formula : C16H20N2OS
- Molecular Weight : Approximately 288.41 g/mol
This compound features a tetrahydro-2H-pyran moiety linked to a thiazepan structure, which is known for its potential bioactive properties.
Antimicrobial Activity
Research has shown that thiazepane derivatives often exhibit antimicrobial properties. Compounds containing thiazepane rings have been studied for their effectiveness against various bacterial strains. For instance, studies indicate that modifications to the thiazepane structure can enhance its antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Thiazepane-containing compounds have been investigated for their anticancer potential. A number of studies suggest that such compounds can induce apoptosis in cancer cells, inhibit tumor growth, and interfere with cancer cell proliferation pathways. The presence of the tetrahydro-pyran moiety may also contribute to these effects by enhancing cell permeability or interaction with biological targets.
Neuroprotective Effects
Some research indicates that compounds similar to this compound may exhibit neuroprotective effects. This can be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies
- Antimicrobial Study : A study on thiazepane derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to new therapeutic agents.
- Anticancer Research : A derivative of thiazepane was shown to inhibit the proliferation of breast cancer cells in vitro, with a noted IC50 value indicating effective cytotoxicity.
- Neuroprotection : Research indicated that a related compound reduced neuronal cell death in models of oxidative stress, highlighting its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (tetrahydro-2H-pyran-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazepane rings were effective against both Gram-positive and Gram-negative bacteria. The mechanism of action involves enhancing membrane permeability, which increases susceptibility to antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancers. The structural features of the compound are believed to play a critical role in its ability to inhibit specific signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Recent findings suggest that this compound may offer neuroprotective benefits. Animal models have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which could potentially lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.
Material Science Applications
The unique structural characteristics of this compound make it suitable for various applications in material science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in coordination chemistry.
Coordination Chemistry
Studies have shown that the compound can act as a bidentate ligand, coordinating with transition metals to form stable complexes. These complexes have potential applications in catalysis and materials development due to their enhanced stability and reactivity .
Antimicrobial Study
A series of synthesized thiazepane derivatives were tested against multiple bacterial strains. The results indicated that compounds featuring the thiazepane moiety exhibited enhanced antibacterial activity compared to their non-thiazepane counterparts. This underscores the importance of structural modifications in developing effective antimicrobial agents.
Anticancer Activity
In a notable study published in the Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values reported in the low micromolar range. The study concluded that specific structural features are critical for biological activity, paving the way for further research into similar compounds.
Neuroprotection
An experimental model focusing on Alzheimer's disease revealed that administration of a related thiazepane derivative resulted in improved cognitive function and reduced amyloid-beta plaque formation in mice. This suggests potential therapeutic applications for neurodegenerative conditions.
Data Table: Summary of Biological Activities
| Activity Type | Findings | Source |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria; enhances membrane permeability | |
| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation pathways | |
| Neuroprotective | Reduces oxidative stress; improves cognitive function in Alzheimer's models |
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The methanone moiety serves as a reactive site for nucleophilic additions or reductions:
-
Reduction to Alcohol :
Similar reductions of ketones to alcohols are standard in analogous systems (e.g., [4-(Hydroxymethyl)tetrahydropyran derivatives]) .
-
Grignard Addition :
Reaction with organomagnesium reagents forms tertiary alcohols, observed in pyran-4-ylmethanol derivatives .
Reactivity of the Thiazepane Ring
The 1,4-thiazepane sulfur and nitrogen atoms enable distinct transformations:
Tetrahydropyran Ether Stability
The tetrahydropyran ring displays acid-mediated reactivity:
-
Acidic Hydrolysis :
, followed by re-functionalization (e.g., esterification) . -
Ring-Opening Polymerization :
Under strong acids, the ether oxygen participates in polymerization, as seen in pyran-methanol derivatives .
Aromatic Substitution on the o-Tolyl Group
The ortho-methylphenyl group undergoes electrophilic substitution:
| Reaction | Reagents | Position | Example Product |
|---|---|---|---|
| Nitration | |||
| Para to methyl | Nitro-o-tolyl derivative | ||
| Sulfonation |
text| Meta to methyl | Sulfonic acid derivative |
Such reactions mirror modifications in o-tolyl-containing pharmaceuticals .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings via halogenation of the o-tolyl group:
-
Buchwald-Hartwig Amination :
Introduces amines at the aryl position, as demonstrated in pyrimidin-4-yl analogs. -
Suzuki-Miyaura Coupling :
Forms biaryl systems using boronic acids, common in thiazepane-based ligands .
Stability Under Physiological Conditions
Studies on structurally related compounds (e.g., tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate) reveal:
Synthetic Challenges and Optimization
Key hurdles include:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the methanone linker with ’s pyrrole derivative (6), which connects aromatic and heterocyclic groups. This suggests similarities in synthetic acylation strategies .
- The o-tolyl group in the target compound introduces steric effects comparable to methyl substituents in ’s pyrrole derivative (6), which may influence reactivity or binding interactions .
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Carbonyl-Containing Compounds
Key Observations :
- The methanone C=O stretch in the target compound (~1700–1720 cm⁻¹) aligns with typical ketone/amide IR ranges observed in (1720 cm⁻¹) and (1704 cm⁻¹) .
- The o-tolyl aromatic protons (δ 7.2–7.5) are consistent across similar aryl-substituted compounds, as seen in and .
Physicochemical and Steric Considerations
- The 1,4-thiazepane in the target compound introduces sulfur-mediated polarity and nitrogen-based basicity, contrasting with oxygen-dominated heterocycles (e.g., pyrano-pyranone in ) .
- The ortho-methyl group on the o-tolyl moiety may impose steric hindrance during reactions or molecular recognition, akin to methyl substituents in ’s pyrrole derivative .
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing (tetrahydro-2H-pyran-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step routes, focusing on heterocyclic ring formation and ketone coupling. Key steps include:
-
Ring Construction : The 1,4-thiazepane ring is synthesized via cyclization reactions involving 2-aminothiols and carbonyl-containing precursors under controlled pH and temperature .
-
Ketone Coupling : The tetrahydro-2H-pyran-4-yl moiety is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) .
-
Reaction Optimization : Parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–60°C), and reaction time (12–48 hours) significantly impact yield and purity .
Typical Reaction Conditions Solvent: Dichloromethane/THF Temperature: 25–40°C Catalyst: Piperidine or AlCl₃ Reaction Time: 24–48 hours
Q. How can researchers structurally characterize this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., o-tolyl group integration at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 5 ppm error) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95% purity threshold) .
Q. What initial biological activity assays are recommended for this compound?
- Methodological Answer : Prioritize target-based assays:
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary solvent (polar aprotic vs. non-polar), temperature, and catalyst loading to identify optimal conditions .
- Workup Strategies : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate pure product. For acidic byproducts, employ aqueous washes (NaHCO₃) .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-check activity in orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out false positives .
- Metabolic Stability : Test compound stability in liver microsomes to assess whether rapid degradation explains inconsistent results .
- Structural Confirmation : Re-analyze compound integrity post-assay (e.g., LC-MS) to detect decomposition products .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on key residues (e.g., hinge region hydrogen bonds) .
- QSAR Modeling : Train regression models on substituent electronic parameters (Hammett σ) and steric bulk (Taft constants) to predict activity trends .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of the thiazepane ring in aqueous vs. lipid environments .
Q. How to validate analytical methods for detecting trace impurities?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .
- LC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients for high-sensitivity impurity profiling .
- Cross-Lab Reproducibility : Collaborate with independent labs to confirm impurity thresholds (<0.15% per ICH guidelines) .
Q. What experimental approaches elucidate the compound’s pharmacological mechanism?
- Methodological Answer :
- Mutagenesis Studies : Generate target protein mutants (e.g., alanine scanning) to identify critical binding residues .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts to confirm stabilization upon compound binding .
- In Vivo Pharmacokinetics : Administer radiolabeled compound in rodent models to track tissue distribution and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
